![molecular formula C15H19FN2 B14614164 1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]- CAS No. 58830-96-9](/img/structure/B14614164.png)
1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a 4-fluorophenyl group attached to a hexyl chain, which is further connected to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
The synthesis of 1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]- can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the use of 1,2-diketones and urotropine in the presence of ammonium acetate under microwave-assisted conditions . Industrial production methods often involve multi-step synthesis, starting from readily available precursors and employing efficient catalytic systems to ensure high yields and purity.
Análisis De Reacciones Químicas
1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Cycloaddition: It can participate in cycloaddition reactions with azirines or other cyclic compounds to form multi-substituted imidazoles.
Common reagents used in these reactions include nickel catalysts, ammonium acetate, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]- involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. This inhibition can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparación Con Compuestos Similares
1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]- can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)imidazole: This compound lacks the hexyl chain but retains the fluorophenyl group, making it less hydrophobic and potentially less bioavailable.
4-(1H-Imidazol-1-yl)phenol: This compound contains a hydroxyl group instead of a hexyl chain, which may alter its reactivity and biological activity.
4-Phenyl-1H-imidazole: This compound lacks the fluorine atom, which can significantly affect its electronic properties and reactivity.
The uniqueness of 1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]- lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs.
Propiedades
Número CAS |
58830-96-9 |
|---|---|
Fórmula molecular |
C15H19FN2 |
Peso molecular |
246.32 g/mol |
Nombre IUPAC |
1-[2-(4-fluorophenyl)hexyl]imidazole |
InChI |
InChI=1S/C15H19FN2/c1-2-3-4-14(11-18-10-9-17-12-18)13-5-7-15(16)8-6-13/h5-10,12,14H,2-4,11H2,1H3 |
Clave InChI |
AVFKBOOCYNLLST-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CN1C=CN=C1)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene](/img/structure/B14614088.png)
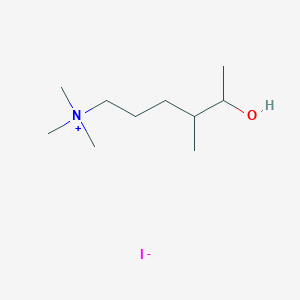
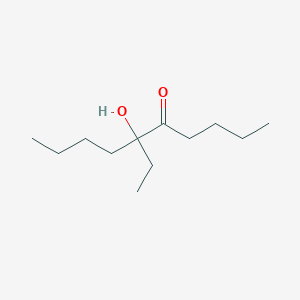
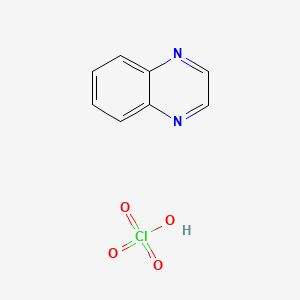
![5,6,7-Trimethylbenzo[c]acridine](/img/structure/B14614124.png)
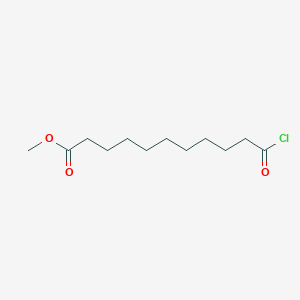
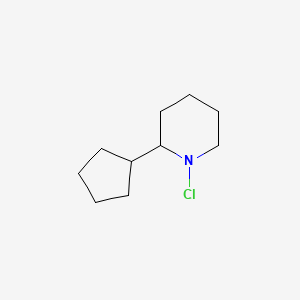
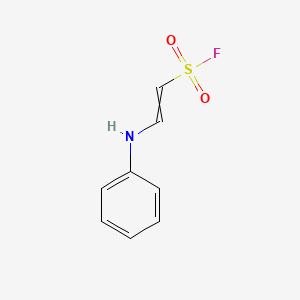
![Ethanone, 1-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14614136.png)
![Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane](/img/structure/B14614140.png)
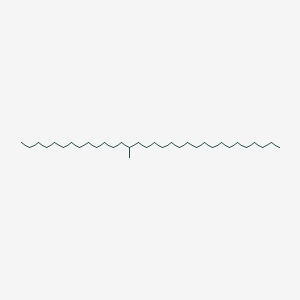
![Tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane](/img/structure/B14614161.png)
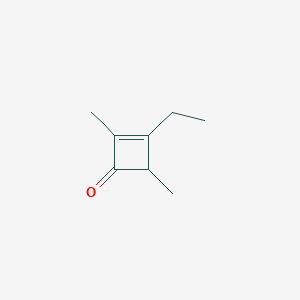
![Trimethyl{[9-(trimethylsilyl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14614175.png)
